molecular formula C21H24N6 B11573172 4,6-dimethyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine

4,6-dimethyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine

Cat. No.: B11573172
M. Wt: 360.5 g/mol
InChI Key: LCYIPMOBOXMHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4,6-dimethyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine features a quinazoline core substituted with methyl groups at positions 4 and 6. The triazine ring is functionalized with a 2-phenylethyl group, contributing to its hydrophobic character.

Properties

Molecular Formula

C21H24N6

Molecular Weight

360.5 g/mol

IUPAC Name

4,6-dimethyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine

InChI

InChI=1S/C21H24N6/c1-15-8-9-19-18(12-15)16(2)24-21(25-19)26-20-22-13-27(14-23-20)11-10-17-6-4-3-5-7-17/h3-9,12H,10-11,13-14H2,1-2H3,(H2,22,23,24,25,26)

InChI Key

LCYIPMOBOXMHEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)CCC4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine can be achieved through various synthetic routes. One common method involves the use of aza-reactions, such as the Aza-Diels-Alder reaction, which involves the coupling of imine and electron-rich alkene . Another method is the palladium-catalyzed three-component synthesis, which involves the use of amine, isocyanide, and carbodiimide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions and metal-mediated reactions can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include quinazoline oxides, quinazoline amines, and various substituted quinazoline derivatives. These products can have different biological activities and potential therapeutic applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,6-dimethyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Core Modifications in Quinazoline and Triazine Moieties

The target compound’s quinazoline core is structurally similar to derivatives in , and 18, which also feature methyl or ethyl substituents. Key differences lie in the triazine substituents:

  • Y021-5799 (): Replaces the phenylethyl group with a morpholinylpropyl chain, reducing hydrophobicity (XLogP3 ~3.1 vs. estimated ~4.0 for the target compound) .
  • 6-chloro-N-[3-(3-methoxypropyl)...] (): Incorporates a chloro substituent on quinazoline and a methoxypropyl group on triazine, enhancing polarity (Topological Polar Surface Area = 74.7 vs. ~77.9 for the target) .
  • 9{7,11} (): A triazine derivative with a trifluoromethylphenyl group, demonstrating potent antileukemic activity (IC50 < 1 µM) compared to the target’s weaker STAT1 inhibition (IC50 ~50,000 nM) .

Physicochemical Properties

Property Target Compound Y021-5799 () 9{7,11} ()
Molecular Weight ~410 g/mol* 383.5 g/mol 408.3 g/mol
XLogP3 ~4.0 (estimated) 3.1 3.8
Hydrogen Bond Acceptors 6 6 7
Rotatable Bonds 7 7 5
Topological PSA ~77.9 77.9 85.0

*Estimated based on analogs in and .

Structure-Activity Relationship (SAR) Insights

  • Phenylethyl Group : The 2-phenylethyl substituent in the target compound increases hydrophobicity, which may limit aqueous solubility but enhance membrane permeability. However, its lack of hydrogen-bonding capability likely reduces affinity for polar targets like STAT1 .
  • Methyl vs. Chloro Substituents : Chloro substituents (e.g., ) improve electrophilicity and target engagement but may introduce metabolic instability .
  • Triazine Modifications : Bulky or electron-deficient groups on triazine (e.g., CF₃ in 9{7,11} ) correlate with higher potency in kinase inhibition, suggesting the target’s phenylethyl group is less optimal .

Biological Activity

The compound 4,6-dimethyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine is a complex organic molecule that belongs to the quinazoline family. Its unique structure, which includes a quinazoline core and a triazine moiety, suggests potential for diverse biological activities. This article presents an overview of the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N6C_{21}H_{24}N_{6} with a molecular weight of 360.5 g/mol. The presence of both quinazoline and triazine structures along with a phenylethyl substituent enhances its pharmacological profile.

Property Value
Molecular FormulaC21H24N6
Molecular Weight360.5 g/mol
CAS Registry NumberNot explicitly available

Biological Activity Overview

Preliminary studies indicate that 4,6-dimethyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine exhibits significant cytotoxic effects against various cancer cell lines. The mechanisms of action appear to involve apoptosis induction and inhibition of cell proliferation.

Cytotoxicity Studies

In vitro assays have demonstrated that this compound has notable cytotoxic activity against several cancer cell lines. For example:

  • IC50 Values : The cytotoxicity was assessed using the IC50 metric, where lower values indicate higher potency. Compounds derived from similar structures often show IC50 values ranging from 1.184 to 53.39 µM against various cancer cells .

The mechanism by which this compound exerts its cytotoxic effects may involve:

  • Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased apoptotic cell death in cancer cells.
  • Cell Cycle Arrest : Flow cytometry analysis indicated that treated cells exhibit significant arrest in the G0/G1 phase of the cell cycle .

Comparative Activity with Similar Compounds

A comparative analysis with structurally related compounds reveals that 4,6-dimethyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine may have enhanced activity due to its unique structural features.

Compound Name Structural Features Biological Activity
4-MethylquinazolineMethyl group at position 4Anticancer activity
2-AminoquinazolineAmino group at position 2Antimicrobial properties
Quinazolinone derivativesKetone functionality in quinazolineAntiviral activity

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Cytotoxicity Against Cancer Cell Lines : Research has indicated that derivatives similar to this compound exhibit IC50 values in the range of 19.90 to 20.27 µM against HCT-116 cancer cells .
  • Inhibition of Tyrosine Kinases : Inhibition studies against VEGFR-2 and c-Met tyrosine kinases have shown promising results, with some derivatives exhibiting IC50 values as low as 51 nM .
  • Apoptosis Assays : Further investigation into the apoptosis mechanism revealed significant changes in cell cycle distribution upon treatment with this compound compared to controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.